molecular formula C9H10Br2O B8263927 2-(3,5-Dibromophenyl)propan-2-ol

2-(3,5-Dibromophenyl)propan-2-ol

Cat. No.: B8263927
M. Wt: 293.98 g/mol
InChI Key: GLVDYTATHPJIIZ-UHFFFAOYSA-N
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Description

2-(3,5-Dibromophenyl)propan-2-ol is an organic compound characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dibromophenyl)propan-2-ol typically involves the bromination of a phenylpropanol precursor. One common method includes the reaction of 3,5-dibromobenzaldehyde with isopropanol in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction and ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing bromine or bromine-containing reagents. The process is optimized for efficiency, cost-effectiveness, and safety, often incorporating advanced techniques such as continuous flow reactors to enhance production rates and product purity .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dibromophenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

2-(3,5-Dibromophenyl)propan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Dibromophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dichlorophenyl)propan-2-ol
  • 2-(3,5-Difluorophenyl)propan-2-ol
  • 2-(3,5-Diiodophenyl)propan-2-ol

Uniqueness

2-(3,5-Dibromophenyl)propan-2-ol is unique due to the presence of bromine atoms, which confer distinct chemical and physical properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms enhance the compound’s reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3,5-dibromophenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O/c1-9(2,12)6-3-7(10)5-8(11)4-6/h3-5,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVDYTATHPJIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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